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Compound of Interest

Compound Name: AT7519 Hydrochloride

Cat. No.: B1683947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative activity of

AT7519, a potent multi-cyclin-dependent kinase (CDK) inhibitor. The information presented

herein is curated from peer-reviewed scientific literature and is intended to serve as a

comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action
AT7519 exerts its antiproliferative effects primarily by inhibiting multiple cyclin-dependent

kinases (CDKs), which are key regulators of the cell cycle and transcription.[1] By targeting

these kinases, AT7519 disrupts normal cell cycle progression, leading to cell cycle arrest and

subsequent apoptosis in cancer cells.[1][2] The compound is an ATP-competitive inhibitor,

binding to the ATP pocket of CDKs and preventing the phosphorylation of their substrates.[3][4]

Key Molecular Targets of AT7519
AT7519 demonstrates potent inhibitory activity against a range of CDKs crucial for both cell

cycle control and transcriptional regulation.
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Target IC50 (nM) Primary Function

CDK1 210 G2/M transition

CDK2 47
G1/S transition, S phase

progression

CDK4 100 G1/S transition

CDK5 -
Neuronal functions, potential

role in cancer

CDK6 170 G1/S transition

CDK9 <10
Transcriptional regulation (as

part of P-TEFb)

GSK3β 89 Multiple signaling pathways

Table 1: In vitro kinase inhibitory activity of AT7519. Data compiled from multiple sources.[2][3]

[5][6]

The inhibition of cell cycle-related CDKs (CDK1, CDK2, CDK4, CDK6) by AT7519 leads to the

arrest of cancer cells at the G1/S and G2/M phases of the cell cycle.[2][7] Furthermore, the

potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-

TEFb), results in the suppression of transcription of short-lived anti-apoptotic proteins, such as

Mcl-1, thereby promoting apoptosis.[8]
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Figure 1. Mechanism of action of AT7519.

In Vitro Antiproliferative Activity
AT7519 demonstrates potent antiproliferative activity across a broad range of human cancer

cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar

range, highlighting its significant potency.
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Cell Line Cancer Type IC50 (nM) Exposure Time (h)

HCT116 Colon Carcinoma 82 72

HT29
Colorectal

Adenocarcinoma
- -

SW620
Colorectal

Adenocarcinoma
940 72

MCF-7
Breast

Adenocarcinoma
40 72

MDA-MB-468
Breast

Adenocarcinoma
- -

A2780 Ovarian Carcinoma 350 72

U87MG Glioblastoma - -

U251 Glioblastoma - -

MM.1S Multiple Myeloma 500 48

U266 Multiple Myeloma 500 48

U937 Histiocytic Lymphoma - -

HL60
Promyelocytic

Leukemia
- -

AMC711T Neuroblastoma - -

Table 2: Antiproliferative activity of AT7519 in various human cancer cell lines. IC50 values

represent the concentration of AT7519 required to inhibit cell proliferation by 50%. Data

compiled from multiple sources.[2][3][9][10][11]

Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the in

vitro antiproliferative activity of AT7519.
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Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of AT7519.

Principle: Colorimetric or luminescent assays are used to quantify the number of viable cells in

a culture after treatment with the compound.

Protocol (General):

Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined density and allow

them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of AT7519 for a specified duration

(e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

Reagent Addition:

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization

buffer.

AlamarBlue™ Assay: Add AlamarBlue™ reagent and incubate for 1-4 hours.

CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent, which lyses

the cells and generates a luminescent signal proportional to the amount of ATP present.

Data Acquisition: Measure the absorbance (MTT, AlamarBlue™) or luminescence (CellTiter-

Glo®) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using non-linear regression analysis.
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Figure 2. Workflow for cell viability assays.
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Cell Cycle Analysis
Flow cytometry is employed to determine the effect of AT7519 on cell cycle distribution.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The

amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the

discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

Cell Treatment: Culture cells with AT7519 at various concentrations for a specified time (e.g.,

24 hours).

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline

(PBS).

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to

prevent staining of double-stranded RNA).

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using

appropriate software. An increase in the G0/G1 and/or G2/M populations and a decrease in

the S phase population are indicative of cell cycle arrest.[2]

Apoptosis Assays
The induction of apoptosis is a key mechanism of AT7519-mediated cell death.[7][12][13]

Principle (Annexin V/PI Staining): Annexin V is a protein that has a high affinity for

phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma

membrane during early apoptosis. Propidium iodide is used to identify necrotic or late apoptotic

cells with compromised membrane integrity.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://aacrjournals.org/mct/article/8/2/324/93356/Biological-characterization-of-AT7519-a-small
https://pubmed.ncbi.nlm.nih.gov/36624090/
https://pubmed.ncbi.nlm.nih.gov/21984938/
https://thorax.bmj.com/content/72/2/182
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Treatment: Treat cells with AT7519 for a specified duration.

Cell Harvesting: Collect both adherent and floating cells.

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated

Annexin V and PI.

Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin

V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14]
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Figure 3. Apoptotic signaling induced by AT7519.
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Conclusion
AT7519 is a potent, multi-targeted CDK inhibitor with significant in vitro antiproliferative activity

against a wide array of human cancer cell lines. Its mechanism of action involves the induction

of cell cycle arrest at the G1/S and G2/M phases and the promotion of apoptosis, largely

through the inhibition of transcriptional CDKs. The data and protocols presented in this guide

provide a solid foundation for further preclinical and clinical investigation of AT7519 as a

potential therapeutic agent in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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